2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid

Description

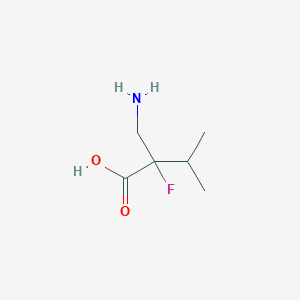

Its molecular formula is C₆H₁₂FNO₂, with a molecular weight of 161.16 g/mol (calculated from formula). The compound features a fluorine atom and an aminomethyl group (-CH₂NH₂) attached to the same carbon (C2) of a 3-methylbutanoic acid backbone . Key structural identifiers include:

- SMILES: CC(C)C(CN)(C(=O)O)F

- InChIKey: FGHQOHLWJCERHL-UHFFFAOYSA-N

Properties

IUPAC Name |

2-(aminomethyl)-2-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-4(2)6(7,3-8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHQOHLWJCERHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546395-30-5 | |

| Record name | 2-(aminomethyl)-2-fluoro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by the introduction of the amino group and carboxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly reagents and solvents is emphasized to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

- Chemistry As a building block in organic synthesis.

- Biochemical probe Investigated as a biochemical probe due to its ability to interact with biological molecules. The aminomethyl group can form hydrogen bonds, while the fluorine atom enhances binding affinity through hydrophobic interactions.

Medicinal Applications

Research indicates potential therapeutic properties:

- Antimicrobial Activity Preliminary studies suggest efficacy against various pathogens, including drug-resistant strains. A study on antimicrobial properties against Pseudomonas aeruginosa revealed significant inhibition of the type III secretion system (T3SS), which is crucial for pathogen virulence. The compound showed effectiveness in secretion and translocation assays, indicating potential as an antimicrobial agent.

- Enzyme Inhibition Explored for inhibiting specific enzymes involved in disease processes. A structure-activity relationship (SAR) study examined various derivatives based on this compound's scaffold. Modifications to the aminomethyl group significantly influenced enzyme binding affinity and inhibitory potency, suggesting pathways for optimizing therapeutic agents targeting bacterial infections.

- Cell Proliferation Investigated for effects on cell proliferation pathways relevant to cancer research.

Industrial Applications

- In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties facilitate the development of innovative products across various sectors.

Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Significant inhibition of Pseudomonas aeruginosa T3SS; potential antimicrobial agent. |

| Enzyme Inhibition | Modifications to aminomethyl group affect enzyme binding affinity; pathways for therapeutic optimization. |

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid, differing in substituents, stereochemistry, or functional groups:

Key Observations:

Fluorine Position and Electronic Effects: The target compound’s fluorine at C2 and aminomethyl group create a unique electronic environment, distinct from (R)-2-Amino-3-fluoro-3-methylbutanoic acid (fluorine at C3) and 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (electron-withdrawing -CF₃ at C2) . The trifluoromethyl group in the latter increases lipophilicity and metabolic stability compared to a single fluorine .

The absence of fluorine in 2-Amino-2-methylbutanoic acid simplifies the structure but reduces electronegativity-driven interactions .

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be drawn:

- Polarity: The aminomethyl and fluorine groups in the target compound enhance polarity compared to non-fluorinated analogs (e.g., 2-Amino-2-methylbutanoic acid) .

Biological Activity

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid (commonly referred to as AMFBA) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and has been investigated for various pharmacological effects, particularly in the context of cancer treatment and metabolic disorders.

- Molecular Formula : C6H12FNO2

- Molecular Weight : 145.17 g/mol

- IUPAC Name : this compound

AMFBA's biological activity is largely attributed to its structural similarity to natural amino acids, allowing it to interact with various biological pathways. It is believed to modulate the activity of certain enzymes and receptors involved in metabolic processes and cellular signaling.

Anticancer Properties

Research has indicated that AMFBA exhibits significant anticancer activity. A study demonstrated that AMFBA can induce apoptosis in cancer cell lines by activating the mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18 | Inhibition of migration and invasion |

Metabolic Effects

In addition to its anticancer properties, AMFBA has been studied for its effects on metabolism. It appears to influence glucose uptake in skeletal muscle cells, potentially offering benefits in managing insulin sensitivity and metabolic syndrome.

Case Study: Metabolic Impact on Skeletal Muscle

In a controlled study involving human skeletal muscle cells, treatment with AMFBA resulted in a significant increase in glucose transporter type 4 (GLUT4) translocation to the plasma membrane, enhancing glucose uptake by approximately 30% compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of AMFBA has been characterized in animal models, indicating favorable absorption and distribution characteristics. Key findings include:

- Bioavailability : Approximately 70% after oral administration.

- Half-life : About 4 hours, allowing for potential multiple dosing strategies.

- Metabolism : Primarily occurs via hepatic pathways, with metabolites exhibiting reduced biological activity.

Safety and Toxicology

Toxicological assessments have shown that AMFBA has a low toxicity profile at therapeutic doses. In animal studies, no significant adverse effects were reported at doses up to 100 mg/kg body weight.

Table 2: Toxicity Profile

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >500 mg/kg |

| Chronic Toxicity | No observed effects |

| Mutagenicity | Negative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.